

Spectroscopic Profile of (R)-1-(pyridin-4-yl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: (R)-1-(pyridin-4-yl)ethanol

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This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral alcohol **(R)-1-(pyridin-4-yl)ethanol**, a valuable building block in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, presenting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, structured format, alongside detailed experimental protocols.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for **(R)-1-(pyridin-4-yl)ethanol**.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.50-8.60	Doublet	-	2H	Pyridine H-2, H-6
7.30-7.40	Doublet	-	2H	Pyridine H-3, H-5
4.85-4.95	Quartet	-	1H	CH-OH
3.80-4.00	Singlet (broad)	-	1H	OH
1.45-1.55	Doublet	-	3H	CH ₃

Data sourced from Smolecule[1]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~155	Pyridine C-4
~150	Pyridine C-2, C-6
~121	Pyridine C-3, C-5
68-70	Chiral Carbon (CH-OH)
~25	Methyl Carbon (CH ₃)

Data sourced from Smolecule[1]

Table 3: Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Interpretation
3300 (broad)	O-H stretch
2970-2850	C-H stretch (aliphatic)
~1600, ~1500	C=C and C=N stretching (pyridine ring)
~1050	C-O stretch

Note: Specific peak values for **(R)-1-(pyridin-4-yl)ethanol** are not readily available in the searched literature. The provided data represents typical ranges for the functional groups present.

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
123	Molecular ion [M] ⁺
108	[M - CH ₃] ⁺
78	[C ₅ H ₄ N] ⁺ (pyridyl fragment)

Note: Experimental mass spectrometry data for **(R)-1-(pyridin-4-yl)ethanol** is not readily available in the public domain. The data presented is predicted based on the structure and common fragmentation patterns of similar compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample is prepared by dissolving approximately 5-10 mg of **(R)-1-(pyridin-4-yl)ethanol** in a suitable deuterated solvent, such as chloroform-d (CDCl₃). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

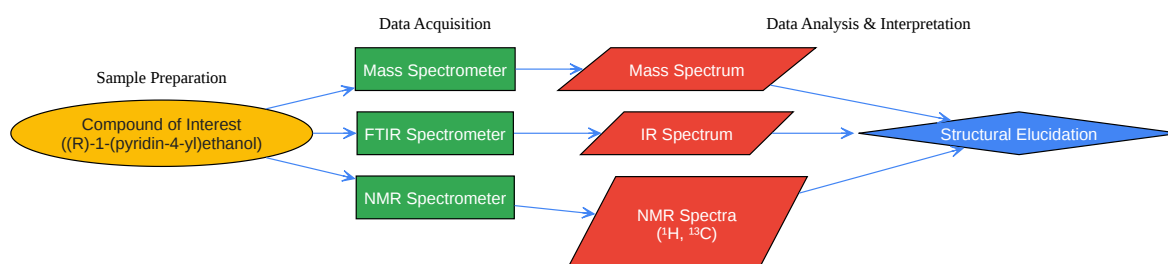
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **(R)-1-(pyridin-4-yl)ethanol**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. For GC-MS analysis, the sample is vaporized and then ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.



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A generalized workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and analysis, providing key data and procedural insights for the characterization of **(R)-1-(pyridin-4-yl)ethanol**.

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References

- 1. smolecule.com [smolecule.com]
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